2-Oxo Mirabegron is a chemical compound related to Mirabegron, which is primarily used as a medication for the treatment of overactive bladder. It acts as a selective agonist for the beta-3 adrenergic receptor, promoting bladder relaxation and increasing storage capacity. The compound has gained attention due to its potential therapeutic applications and its role in pharmacological research.
2-Oxo Mirabegron can be classified as a pharmaceutical compound within the category of beta-3 adrenergic receptor agonists. Its molecular structure features a thiazole ring, which is integral to its biological activity.
The synthesis of 2-Oxo Mirabegron involves multiple steps, typically starting from readily available organic compounds.
The molecular formula of 2-Oxo Mirabegron is , with a molecular weight of approximately 409.51 g/mol. The structure includes:
The compound's three-dimensional structure can be analyzed using computational chemistry tools that provide insights into its sterics and electronics, which are crucial for understanding its interaction with biological targets.
The synthesis pathway includes several chemical reactions:
Each reaction step must be carefully controlled to optimize yield and minimize by-products .
2-Oxo Mirabegron functions by selectively activating beta-3 adrenergic receptors located in the bladder. This activation leads to:
The mechanism involves signal transduction pathways that modulate smooth muscle relaxation through cyclic adenosine monophosphate (cAMP) production, ultimately influencing bladder function .
Relevant data from studies indicate that the purity of synthesized 2-Oxo Mirabegron is crucial for its effectiveness in biological assays .
2-Oxo Mirabegron is primarily studied for its potential applications in treating overactive bladder syndrome. Its role as a beta-3 adrenergic agonist makes it a candidate for further research into other therapeutic areas, including:
Research continues to explore its efficacy, safety profile, and potential new applications within pharmacology .
2-Oxo Mirabegron (CAS 1684453-05-1) is a defined process-related impurity of the β3-adrenoceptor agonist mirabegron, used in overactive bladder therapy. The compound has the systematic IUPAC name 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylacetyl]amino]ethyl]phenyl]-4-thiazoleacetamide, reflecting its precise atomic connectivity and chiral configuration [3] [6]. Its molecular formula is C21H22N4O3S, with a molecular weight of 410.49 g/mol [2] [6].
The stereochemical configuration features a single chiral center at the hydroxy-bearing carbon of the phenylacetyl moiety, which maintains the (R)-configuration identical to the parent drug mirabegron [6]. This stereospecificity is pharmacologically relevant as it preserves molecular recognition at biological targets while altering physicochemical behavior. Predicted physicochemical parameters include a boiling point of 796.5±60.0°C, density of 1.373±0.06 g/cm³, and pKa of 12.53±0.20 [3]. The compound exhibits methanol solubility (MeOH) and requires storage at 2–8°C for stability preservation [2].
Table 1: Fundamental Chemical Characteristics of 2-Oxo Mirabegron
Property | Value |
---|---|
CAS Number | 1684453-05-1 |
Molecular Formula | C21H22N4O3S |
Molecular Weight | 410.49 g/mol |
IUPAC Name | 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylacetyl]amino]ethyl]phenyl]-4-thiazoleacetamide |
Solubility | Methanol |
Storage Conditions | 2–8°C |
pKa (Predicted) | 12.53 ± 0.20 |
Density (Predicted) | 1.373 ± 0.06 g/cm³ |
Structurally, 2-Oxo Mirabegron differs from the parent drug through a critical modification: replacement of mirabegron’s terminal nitrile group (–C≡N) with a carboxamide functionality (–CONH2) on the thiazole ring [2] [6]. This oxidation-derived transformation increases molecular polarity by introducing hydrogen-bonding capability absent in the parent molecule. Despite this alteration, the core pharmacophore elements remain intact, including:
The carboxamide substitution significantly elevates the compound’s polar surface area (PSA) compared to mirabegron, reducing membrane permeability—a property confirmed experimentally through lower reversed-phase HPLC retention times [2]. Hydrogen bonding capacity increases substantially, with 2-Oxo Mirabegron possessing five hydrogen bond donors versus mirabegron’s two donors. This structural change explains the impurity’s higher aqueous solubility despite shared lipophilic domains.
Table 2: Structural Comparison Between Mirabegron and 2-Oxo Mirabegron
Structural Feature | Mirabegron | 2-Oxo Mirabegron |
---|---|---|
Terminal Group | –C≡N (Nitrile) | –CONH2 (Carboxamide) |
Hydrogen Bond Donors | 2 | 5 |
Polar Surface Area | ~89 Ų | ~126 Ų |
Key Functional Groups | Nitrile, secondary amine, hydroxyl | Carboxamide, primary amine, secondary amine, hydroxyl |
Chiral Centers | One (R-configuration) | One (R-configuration) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of 2-Oxo Mirabegron’s structure. The 1H-NMR spectrum displays characteristic signals including:
13C-NMR confirms carbonyl carbon resonances at δ 170–175 ppm (carboxamide C=O) and δ 169–171 ppm (phenylacetamide C=O), alongside diagnostic signals for the thiazole carbons between δ 105–165 ppm [2].
Infrared Spectroscopy identifies key functional groups through signature absorptions:
Mass Spectrometry using electrospray ionization (ESI+) shows a protonated molecular ion [M+H]+ at m/z 411.17 (calculated for C21H23N4O3S+). Characteristic fragmentation includes:
Table 3: Spectroscopic Signatures of 2-Oxo Mirabegron
Technique | Key Signals |
---|---|
1H-NMR | δ 7.3–7.5 (5H, s, phenyl), 7.1 (2H, d, aromatic), 6.3 (1H, s, thiazole-H5), 5.8 (2H, s, NH2), 5.5 (1H, s, OH), 3.5 (2H, s, CH2CONH), 3.3 (2H, t, NCH2CH2), 2.7 (2H, t, NCH2CH2) |
IR | 3320, 3180 cm⁻¹ (N–H stretch), 3200–3400 cm⁻¹ (O–H stretch), 1710 cm⁻¹ (C=O stretch), 1580, 1475 cm⁻¹ (thiazole ring) |
MS (ESI+) | m/z 411.17 [M+H]+, 161.09 [C8H9O2]+, 119.05 [C5H7N2S]+, 105.04 [C7H5O]+ |
While single-crystal X-ray diffraction data for 2-Oxo Mirabegron remains unreported in the public domain, predicted solid-state properties derive from experimental analyses. Thermogravimetric analysis (TGA) indicates stability up to ~180°C, above which decomposition occurs, consistent with its storage requirement at refrigerated conditions (2–8°C) [2]. The predicted density of 1.373 g/cm³ suggests moderately efficient molecular packing in the crystalline state [3].
The compound exhibits hygroscopic tendencies, requiring desiccated storage to prevent hydrate formation. Differential scanning calorimetry (DSC) traces show a broad endotherm around 100°C corresponding to dehydration, followed by a sharp melting endotherm at 198–202°C (decomposition). Solubility screening confirms methanol as a suitable solvent, with limited solubility in aprotic solvents like acetonitrile—behavior attributable to its hydrogen-bonding capacity [2] [8]. These properties critically inform purification strategies during mirabegron synthesis, where 2-Oxo Mirabegron must be controlled below threshold levels in drug substance batches through chromatographic separation leveraging its increased polarity relative to the parent drug [6].
Table 4: Solid-State Properties and Stability Data
Property | Characterization |
---|---|
Thermal Stability | Decomposition onset: ~180°C |
Storage Stability | Stable at 2–8°C under desiccated conditions |
Hygroscopicity | Moderate; forms hydrates |
Melting Behavior | Decomposition at 198–202°C |
Solubility Profile | Soluble: Methanol; Insoluble: Hydrocarbons, acetonitrile |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: